

Comparing the stability of Dapagliflozin propanediol hydrate with its anhydrous form

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Compound of Interest

Compound Name: Dapagliflozin propanediol hydrate

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Stability Showdown: Dapagliflozin Propanediol Hydrate Versus its Anhydrous Form

A comprehensive analysis of the solid-state stability of **Dapagliflozin Propanediol Hydrate** and its anhydrous counterpart reveals critical differences in their physicochemical properties. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to inform formulation strategies and ensure drug product quality.

Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely used therapeutic agent for type 2 diabetes. The active pharmaceutical ingredient (API) can exist in various solid forms, with the anhydrous and the propanediol hydrate forms being of significant interest. While the anhydrous form is the pure drug substance, the propanediol hydrate was developed to overcome some of its inherent stability challenges.[1] This guide delves into a side-by-side comparison of their stability profiles, focusing on hygroscopicity, thermal stability, and solid-state behavior under stress conditions.

The anhydrous form of dapagliflozin is known to be hygroscopic, readily absorbing moisture from the environment, which can lead to physical and chemical instability.[1] To address this, the propanediol hydrate form was developed. However, this solvated form presents its own stability concerns, particularly a susceptibility to desolvation at elevated temperatures, which can cause a transition to an amorphous state.[2][3] Understanding the nuances of each form's stability is paramount for the development of a robust and reliable dosage form.



Comparative Analysis of Physicochemical Properties

A key study by Oh et al. (2021) provides a direct comparison of the solid-state characteristics of dapagliflozin free base (anhydrous) and dapagliflozin propanediol monohydrate. The following tables summarize the critical experimental data from this and other relevant studies.

Table 1: Hygroscopicity Assessment (Dynamic Vapor

Sorption)

Parameter	Dapagliflozin Anhydrous (Free Base)	Dapagliflozin Propanediol Hydrate	Reference
Water Uptake at 95% RH	7.4%	2%	[4]

RH = Relative Humidity

Table 2: Thermal Stability Analysis (Thermogravimetric

Analysis and Differential Scanning Calorimetry)

Parameter	Dapagliflozin Anhydrous (Free Base)	Dapagliflozin Propanediol Hydrate	Reference
Melting Point (DSC)	~38.51 °C	~77.11 °C	[4]
Thermal Events (TGA)	Minimal weight loss until decomposition	Weight loss corresponding to water and propanediol at elevated temperatures	[5]

DSC = Differential Scanning Calorimetry; TGA = Thermogravimetric Analysis



Table 3: Solid-State Stability under Stress Conditions

(Powder X-ray Diffraction)

Stress Condition	Dapagliflozin Anhydrous (Free Base)	Dapagliflozin Propanediol Hydrate	Reference
High Humidity	Potential for conversion to a hydrated or amorphous form	Stable crystalline form	[5]
Elevated Temperature	Stable crystalline form (if not exposed to moisture)	Can undergo desolvation and convert to an amorphous form	[2][3]

PXRD = Powder X-ray Diffraction

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Dynamic Vapor Sorption (DVS)

The hygroscopicity of the dapagliflozin forms was evaluated using a DVS instrument. Samples were initially dried under a stream of nitrogen gas. The relative humidity was then incrementally increased from 0% to 95%, and the change in mass was recorded at each step to determine the extent of water sorption. The temperature was maintained at a constant 25 °C throughout the experiment.[3]

Thermogravimetric Analysis (TGA)

TGA was performed to assess the thermal stability and quantify the solvent content. A sample of each dapagliflozin form was heated at a constant rate (e.g., 10 °C/min) in a controlled nitrogen atmosphere. The weight loss of the sample was monitored as a function of



temperature. For the propanediol hydrate, distinct weight loss steps corresponding to the loss of water and propanediol are typically observed.[5]

Differential Scanning Calorimetry (DSC)

DSC was used to determine the melting point and other thermal transitions. A small amount of the sample was sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample was measured relative to an empty reference pan, and endothermic or exothermic events were recorded.[5]

Powder X-ray Diffraction (PXRD)

PXRD analysis was conducted to identify the crystalline form of the dapagliflozin samples before and after exposure to stress conditions (heat and humidity). The samples were packed into a holder and scanned over a 2θ range of approximately 3° to 40° using Cu K α radiation. Changes in the diffraction pattern, such as the appearance of a halo for amorphous content or shifts in peak positions, indicate solid-state transformations.[5]

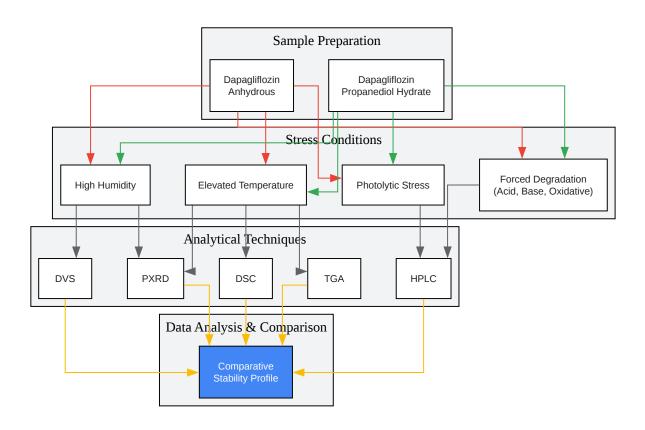
Forced Degradation Studies (HPLC)

To evaluate the chemical stability, dapagliflozin samples were subjected to forced degradation under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These conditions typically include exposure to acidic, basic, oxidative, photolytic, and thermal stress. The amount of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6]

Visualizing the Stability Testing Workflow

The following diagram illustrates a typical workflow for comparing the solid-state stability of different forms of an active pharmaceutical ingredient like dapagliflozin.





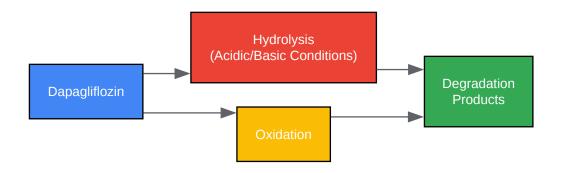
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Caption: Workflow for comparative stability testing.

Degradation Pathway Considerations

Forced degradation studies indicate that dapagliflozin is susceptible to degradation under certain conditions. The primary degradation pathways include hydrolysis and oxidation.[6] The formation of degradation products can impact the safety and efficacy of the final drug product, making a thorough understanding of the stability of the chosen solid form crucial.





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